N-(3-chloro-2-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridazines This compound is characterized by the presence of a chlorinated phenyl group, a phenyl group, and a carboxamide group attached to a dihydropyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-chloro-2-methylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the dihydropyridazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Halogen substitution reactions can occur at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, hydroxylated compounds, and halogenated phenyl derivatives.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- (3-chloro-2-methylphenyl)hydrazine hydrochloride
- 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide
Uniqueness
N-(3-chloro-2-methylphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is unique due to its specific dihydropyridazine structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H14ClN3O2 |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C18H14ClN3O2/c1-12-14(19)8-5-9-15(12)20-18(24)17-16(23)10-11-22(21-17)13-6-3-2-4-7-13/h2-11H,1H3,(H,20,24) |
InChI Key |
YDGLKGUZNQVURI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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